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molecular formula C39H50O B8461853 3,5-Bis[2-(3,5-di-tert-butylphenyl)ethenyl]benzaldehyde CAS No. 223574-09-2

3,5-Bis[2-(3,5-di-tert-butylphenyl)ethenyl]benzaldehyde

Cat. No. B8461853
M. Wt: 534.8 g/mol
InChI Key: LEAJPWHJWOPKLX-UHFFFAOYSA-N
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Patent
US06558818B1

Procedure details

A mixture of 3,5-dibromobenzaldehyde (31.7 g, 120 mmoles), 3,5-di-t-butylstyrene (65.0 g, 301 mmoles), anhydrous sodium carbonate (31.9 g, 301 mmoles), trans-di(μ-acetato)-bis[o-(di-o-tolylphosphino)benzyl]dipalladium (II) (244 mg, 0.26 mmoles, 0.1 mole %), 2,6-di-t-butylcresol (13.3 g, 60 mmoles) and anhydrous N,N-dimethylacetamide (130 mL) was degassed thoroughly whilst stirring under oil-pump vacuum, purging with argon. The reaction mixture was then heated under argon at 130° C. for 26.5 h. After cooling, ether (250 mL) and hydrochloric acid (1.5 M, 150 mL) were added carefully. A suspension remained in the organic layer, which was washed with distilled water (5×125 mL) and evaporated. The combined aqueous layers were extracted with ether (100 mL) and this organic extract was washed with distilled water (4×30 mL) and combined with the main organic fraction. The crude product was triturated thoroughly with cold pet. ether (40-60), filtered and recrystallized from dichloromethane/pet. ether (60-80) to give colourless crystals of 3,5-bis(3′,5′-di-t-butylstyryl)benzaldehyde (44.61 g, 69%), m.p. 217-219° C. (Found: C, 87.7; H, 9.7. C39H50O requires C, 87.6; H, 9.4%); νmax (CHCl3)/cm−1 1698s (C═O), 1596s (C═C) and 964s (C═C—H trans); λmax (CHCl3)/nm 316 (log ε/dm3 mol−1 cm−1 4.65); δH(500 MHz; CDCl3) 1.41 (36H, s, t-Bu), 7.20 and 7.34 (4H, d, J 16, vinyl H), 7.43 (2H, dd, J 2, sp H), 7.44 (4H, d, J 2, sp H), 7.94 (1H, m, cp H), 7.95 (2H, d, J 1.5, cp H) and 10.11 (1H, s, CHO); m/z (APCI+) 535 (M+, 100%).
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Name
2,6-di-t-butylcresol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
244 mg
Type
catalyst
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[C:8](Br)[CH:9]=1)[CH:5]=[O:6].[C:11]([C:15]1[CH:16]=[C:17]([CH:20]=[C:21]([C:23]([CH3:26])([CH3:25])[CH3:24])[CH:22]=1)[CH:18]=[CH2:19])([CH3:14])([CH3:13])[CH3:12].[C:27](=O)([O-])[O-].[Na+].[Na+].[C:33]([C:37]1([CH3:48])[C:42](O)=[C:41]([C:44]([CH3:47])([CH3:46])[CH3:45])[CH:40]=[CH:39][CH2:38]1)([CH3:36])([CH3:35])[CH3:34]>CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC(O)=O.CC(O)=O.[Pd].[Pd].CN(C)C(=O)C>[C:11]([C:15]1[CH:16]=[C:17]([CH:20]=[C:21]([C:23]([CH3:26])([CH3:25])[CH3:24])[CH:22]=1)[CH:18]=[CH:19][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH:27]=[CH:38][C:39]2[CH:48]=[C:37]([C:33]([CH3:36])([CH3:35])[CH3:34])[CH:42]=[C:41]([C:44]([CH3:46])([CH3:45])[CH3:47])[CH:40]=2)[CH:9]=1)[CH:5]=[O:6])([CH3:14])([CH3:12])[CH3:13] |f:2.3.4,6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
31.7 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)Br
Name
Quantity
65 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C)C=C(C1)C(C)(C)C
Name
Quantity
31.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
2,6-di-t-butylcresol
Quantity
13.3 g
Type
reactant
Smiles
C(C)(C)(C)C1(CC=CC(=C1O)C(C)(C)C)C
Name
Quantity
244 mg
Type
catalyst
Smiles
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
whilst stirring under oil-pump vacuum
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed thoroughly
CUSTOM
Type
CUSTOM
Details
purging with argon
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
ether (250 mL) and hydrochloric acid (1.5 M, 150 mL) were added carefully
WASH
Type
WASH
Details
was washed with distilled water (5×125 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
this organic extract
WASH
Type
WASH
Details
was washed with distilled water (4×30 mL)
CUSTOM
Type
CUSTOM
Details
The crude product was triturated thoroughly with cold pet. ether (40-60)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from dichloromethane/pet. ether (60-80)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=CC=2C=C(C=O)C=C(C2)C=CC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C=C(C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 44.61 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 139%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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